5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide
CAS No.:
Cat. No.: VC13487035
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNO2S |
|---|---|
| Molecular Weight | 264.14 g/mol |
| IUPAC Name | 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C8H10BrNO2S/c1-5-4-6(13-7(5)9)8(11)10(2)12-3/h4H,1-3H3 |
| Standard InChI Key | SASQQHFBFJQIGN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1)C(=O)N(C)OC)Br |
| Canonical SMILES | CC1=C(SC(=C1)C(=O)N(C)OC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-Bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide (C₈H₁₀BrNO₂S) features a thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom (Figure 1). The carboxamide nitrogen is further modified with methoxy and methyl groups, creating a sterically hindered tertiary amine. Key structural parameters include:
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol |
| IUPAC Name | 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide |
| Canonical SMILES | CC1=C(SC(=C1)C(=O)N(C)OC)Br |
The bromine atom introduces significant electronic effects, polarizing the thiophene ring and enhancing electrophilic reactivity at adjacent positions. X-ray crystallography of analogous thiophene carboxamides reveals planar configurations stabilized by intramolecular hydrogen bonding between the amide oxygen and adjacent substituents .
Synthetic Pathways and Optimization
General Synthesis Strategy
While explicit protocols for 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide remain undocumented in open literature, its synthesis likely follows established routes for substituted thiophene carboxamides:
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Thiophene Bromination: Electrophilic bromination of 2-carboxamide-substituted thiophenes using Br₂/FeBr₃ or N-bromosuccinimide (NBS).
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Carboxamide Functionalization: Introduction of methoxy and methyl groups via alkylation of the amide nitrogen using methyl iodide and methoxyamine derivatives .
Key Reaction Parameters:
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Temperature: 0–25°C for bromination to prevent overhalogenation
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Solvent: Dichloromethane or THF for polar aprotic conditions
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Yield Optimization: Chromatographic purification (silica gel, ethyl acetate/hexane)
Challenges in Scalability
Steric hindrance from the N-methoxy-N,4-dimethyl groups complicates nucleophilic substitution reactions, necessitating prolonged reaction times (48–72 hours) and elevated temperatures (80–100°C) for complete conversion.
Analytical Characterization Techniques
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, thiophene-H), 3.65 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃)
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¹³C NMR: 162.8 ppm (C=O), 140.1 ppm (C-Br)
Mass Spectrometry:
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ESI-MS (m/z): 265.02 [M+H]⁺ (theoretical 264.14)
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